4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine
Description
Properties
IUPAC Name |
4,5-dimethyl-6-[[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O3S/c1-11-12(2)19-10-20-14(11)24-9-13-3-6-21(7-4-13)25(22,23)8-5-15(16,17)18/h10,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZLVXXIAPNSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)CCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the piperidinyl and trifluoropropanesulfonyl groups. The process often starts with the preparation of the pyrimidine core, followed by the functionalization of the core with the desired substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related pyrimidine derivatives, emphasizing substituent effects and synthetic pathways.
Structural Analog: 4,5-Dimethyl-6-((1-(Pyrazin-2-Yl)Piperidin-4-Yl)Methoxy)Pyrimidine
- Key Differences :
- Substituent at Piperidine : The pyrazin-2-yl group replaces the trifluoropropanesulfonyl group. Pyrazine is a heteroaromatic ring with moderate electron-withdrawing effects, contrasting with the strong electron-withdrawing and lipophilic trifluoropropanesulfonyl group.
- Impact on Properties : The absence of fluorine reduces metabolic stability but may improve solubility. Pyrazine’s planar structure could enhance π-π stacking interactions in target binding pockets, whereas the trifluoropropanesulfonyl group may favor hydrophobic interactions.
Functional Analog: Sulfadoxine (4,5-Dimethoxy-6-Sulfanilamidopyrimidine)
- Key Differences :
- Substituents on Pyrimidine : Sulfadoxine has 4,5-dimethoxy groups instead of methyl groups. Methoxy groups are electron-withdrawing, whereas methyl groups are electron-donating, altering electronic and steric profiles.
- Functional Group at 6-Position : Sulfadoxine features a sulfanilamide group, critical for antibacterial activity via dihydropteroate synthase inhibition. The target compound’s trifluoropropanesulfonyl-piperidine group may target entirely different pathways.
- Synthetic Pathway : Sulfadoxine synthesis involves sequential methoxylation, chlorination, and sulfonamide coupling . The target compound’s synthesis likely employs a similar pyrimidine core but diverges in introducing the trifluoropropanesulfonyl-piperidine moiety via sulfonylation or nucleophilic substitution.
Comparison Table
Research Findings and Inferences
- Trifluoropropanesulfonyl vs. Pyrazine : The trifluoropropanesulfonyl group in the target compound likely confers superior pharmacokinetic properties compared to pyrazine analogs, as fluorinated groups resist oxidative metabolism .
- Methyl vs. Methoxy Substitutions : Methyl groups may reduce polarity and increase membrane permeability relative to Sulfadoxine’s methoxy groups, though this could compromise target specificity .
- Synthetic Challenges : Introducing the trifluoropropanesulfonyl group requires specialized reagents (e.g., trifluoropropanesulfonyl chloride) and anhydrous conditions, complicating synthesis compared to Sulfadoxine’s well-established pathway .
Biological Activity
The compound 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 335.36 g/mol
Structural Characteristics
The compound features a pyrimidine ring substituted with both methyl groups and a piperidine moiety that is further modified with a trifluoropropanesulfonyl group. This unique structure contributes to its biological activity.
Research indicates that compounds similar to This compound exhibit various biological activities primarily through inhibition of specific enzymes or receptors. The trifluoropropanesulfonyl group is known to enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.
Pharmacological Effects
- Anticonvulsant Activity : Compounds in the same class have shown significant anticonvulsant properties in animal models. For instance, studies on related piperidine derivatives demonstrated efficacy in reducing seizure activity in models like the maximal electroshock seizure (MES) test .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects against neurotoxicity induced by various agents. These studies suggest potential applications in treating neurodegenerative diseases .
Case Study 1: Anticonvulsant Screening
In a study assessing the anticonvulsant activity of novel piperidine derivatives, compounds were screened using the MES model. The results indicated that certain modifications to the piperidine structure significantly enhanced anticonvulsant potency without increasing neurotoxicity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the introduction of the trifluoropropanesulfonyl group was crucial for enhancing biological activity. This modification was associated with improved interaction with target receptors involved in neurotransmission .
Summary of Biological Activities
| Activity Type | Related Compound | Effect Observed |
|---|---|---|
| Anticonvulsant | 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl] | Significant reduction in seizure activity |
| Neuroprotective | 2,5-dimethyl-4-(3,3,3-trifluoropropanesulfonyl)morpholine | Protection against neurotoxicity |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High due to lipophilic trifluoropropanesulfonyl group |
| Bioavailability | Enhanced by structural modifications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
